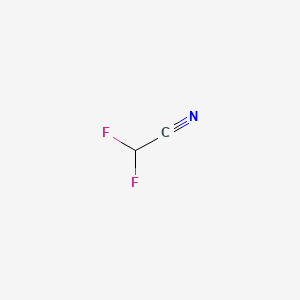

Difluoroacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF2N/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFXLCKTFSDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189458 | |

| Record name | Acetonitrile, difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-12-6 | |

| Record name | Acetonitrile, difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Difluoroacetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of difluoroacetonitrile (CHF₂CN), a valuable fluorinated building block in modern chemistry. It details its physicochemical and spectroscopic properties, outlines a representative synthetic protocol, and explores its applications, particularly within the field of medicinal chemistry.

Physicochemical Properties

This compound is a low-boiling point liquid. The strategic placement of two fluorine atoms significantly influences its electronic properties, making it a subject of interest for chemical synthesis. Key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2-difluoroacetonitrile | [1] |

| CAS Number | 359-12-6 | [1][2][3] |

| Molecular Formula | C₂HF₂N | [1][3][4][5] |

| Molecular Weight | 77.03 g/mol | [1][3][4] |

| Boiling Point | 23 °C | [4] |

| Dipole Moment | 2.32 D | [4] |

| SMILES | C(#N)C(F)F | [1][4] |

| InChIKey | DQFXLCKTFSDWHB-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

The structural analysis of this compound relies on standard spectroscopic techniques. The expected spectral characteristics are crucial for its identification and quality control during and after synthesis.

| Technique | Expected Characteristics |

| ¹H NMR | A triplet centered around 6.0-6.5 ppm. The single proton (H) is split by the two adjacent fluorine atoms (F). |

| ¹⁹F NMR | A doublet in the region characteristic for difluoromethyl groups. The two equivalent fluorine atoms are split by the single adjacent proton. |

| ¹³C NMR | Two signals are expected. The nitrile carbon (C≡N) would appear around 110-120 ppm. The difluoromethyl carbon (-CHF₂) would appear further downfield as a triplet due to C-F coupling. |

| IR Spectroscopy | A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 77. Common fragmentation would involve the loss of fluorine (F) or the entire difluoromethyl group (CHF₂). |

Synthesis of this compound

The synthesis of this compound can be achieved through various fluorination strategies. A common conceptual approach involves the nucleophilic substitution of a suitable dihaloacetonitrile precursor with a fluoride (B91410) source.

Experimental Protocol: Fluorination of Dichloroacetonitrile (Representative)

This protocol is a representative example based on common fluorination reactions and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Dichloroacetonitrile

-

Spray-dried Potassium Fluoride (KF)

-

Sulfolane (B150427) (anhydrous)

-

Nitrogen gas (inert atmosphere)

-

Dry ice/acetone cold bath

-

Standard distillation glassware

Procedure:

-

Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer is charged with anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.

-

Reaction Initiation: The mixture is heated to approximately 80-100 °C with vigorous stirring to ensure a fine suspension of the fluoride salt.

-

Substrate Addition: Dichloroacetonitrile is added dropwise to the heated suspension over 30 minutes. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: The reaction mixture is maintained at 120-140 °C for several hours. Progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and the formation of the product.

-

Product Isolation: Upon completion, the reaction flask is cooled. The low boiling point of this compound (23 °C) means it will exist as a gas at room temperature. The product is isolated directly from the reaction mixture via distillation into a collection vessel cooled with a dry ice/acetone bath (-78 °C).

-

Purification: The collected crude product is purified by a second, careful fractional distillation to yield high-purity this compound.

Safety Note: This synthesis involves toxic materials and a low-boiling point product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluoromethyl group (-CHF₂) is a valuable bioisostere for hydroxyl or thiol groups and can significantly enhance a molecule's pharmacological profile.

Key Advantages in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can improve a drug's half-life and bioavailability.[6]

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent functional groups, which is useful for optimizing a drug's ionization state and solubility at physiological pH.[7]

-

Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding site, potentially increasing potency.[6][7]

-

Enhanced Permeability: The strategic incorporation of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[7]

Applications and Properties Relationship Diagram

Caption: Relationship between properties and applications of this compound.

Safety Information

This compound is a hazardous chemical and must be handled with extreme caution by trained personnel.

-

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat, and potentially a respirator) are mandatory when handling this compound.

References

- 1. Acetonitrile, difluoro- | C2HF2N | CID 120219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 359-12-6 [chemicalbook.com]

- 3. This compound CAS#: 359-12-6 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. Acetonitrile, difluoro-;359-12-6 [abichem.com]

- 6. 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile|RUO [benchchem.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetonitrile (CHF₂CN), a fluorinated organic nitrile, is a versatile building block in modern medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique electronic properties, enhancing metabolic stability and modulating the biological activity of parent molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, reactivity, and potential applications in drug discovery. Detailed experimental protocols for its synthesis and key reactions are also presented, alongside visualizations of its synthetic pathway and role in drug development.

Physical and Spectroscopic Properties

This compound is a low-boiling liquid. Its physical and spectroscopic properties are summarized in the tables below. The spectral data are estimated based on typical values for the functional groups present.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HF₂N | --INVALID-LINK-- |

| Molecular Weight | 77.03 g/mol | --INVALID-LINK-- |

| Boiling Point | 23 °C | --INVALID-LINK-- |

| Density | 1.113 g/cm³ | --INVALID-LINK-- |

| CAS Number | 359-12-6 | --INVALID-LINK-- |

Table 2: Estimated Spectroscopic Data of this compound

| Spectroscopy | Parameter | Estimated Value |

| ¹H NMR | Chemical Shift (δ) | 6.0 - 7.0 ppm (triplet) |

| ¹³C NMR | Chemical Shift (δ) | 110 - 120 ppm (nitrile), 115 - 125 ppm (CHF₂) |

| ¹⁹F NMR | Chemical Shift (δ) | -120 to -140 ppm (doublet) |

| IR Spectroscopy | Wavenumber (ν) | ~2250 cm⁻¹ (C≡N stretch), ~1100-1400 cm⁻¹ (C-F stretch) |

| Mass Spectrometry | Key Fragments (m/z) | 77 (M+), 51 (CHF₂⁺), 26 (CN⁺) |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the difluoromethyl group and the electrophilic character of the nitrile carbon. It readily participates in nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. For instance, amines can add across the carbon-nitrogen triple bond to form substituted amidines. This reaction is often a key step in the synthesis of various heterocyclic compounds.

Cycloaddition Reactions

This compound is a valuable precursor for the synthesis of fluorinated five-membered heterocycles, such as pyrazoles and triazoles, through [3+2] cycloaddition reactions. The electron-withdrawing difluoromethyl group can enhance the reactivity of the nitrile as a dipolarophile. For example, reaction with azides can yield difluoromethyl-substituted tetrazoles.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The difluoromethyl group, in particular, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the strong C-F bond can modulate the acidity or basicity of nearby functional groups, influencing binding affinity to biological targets.[1]

This compound serves as a key building block for introducing the difluoromethyl moiety into complex molecules. Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain difluoromethyl-containing compounds have been investigated as high-affinity ligands for the Sigma-1 Receptor (S1R), which is implicated in a variety of neurological disorders.[1]

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

CHF₂CONH₂ → CHF₂CN + H₂O

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2,2-difluoroacetamide (B1351127) (1.0 eq).

-

Add a suitable solvent, such as anhydrous dichloromethane (B109758) or acetonitrile.

-

Carefully add a dehydrating agent, such as trifluoroacetic anhydride (B1165640) (1.5 eq) or phosphorus pentoxide (0.5 eq), portion-wise while stirring and cooling the mixture in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and carefully quench any remaining dehydrating agent by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the low boiling point of the product.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Representative [3+2] Cycloaddition Reaction: Synthesis of a Difluoromethyl-substituted Pyrazole (B372694)

This compound can be used to synthesize fluorinated pyrazoles, which are important scaffolds in medicinal chemistry.[2] The following is a representative protocol for a [3+2] cycloaddition reaction with a nitrile imine.

Reaction Scheme:

CHF₂CN + R-C≡N⁺-N⁻-R' → 5-(Difluoromethyl)-pyrazole derivative

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl chloride precursor (1.0 eq) in a suitable anhydrous solvent such as toluene (B28343) or THF.

-

Add a base, such as triethylamine (B128534) (1.1 eq), to the solution to generate the nitrile imine in situ.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove any precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-(difluoromethyl)-pyrazole derivative.

Safety and Handling

This compound is a toxic and flammable compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the preparation of fluorinated compounds with potential applications in drug discovery and materials science. Its unique physical and chemical properties, driven by the presence of the difluoromethyl group, make it an attractive synthon for the introduction of fluorine into complex molecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this versatile compound.

References

Difluoroacetonitrile: A Technical Guide for Chemical Researchers

CAS Number: 359-12-6

Chemical Structure:

Difluoroacetonitrile, also known by its IUPAC name 2,2-difluoroacetonitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[1] The presence of the difluoromethyl group (CHF₂) imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Properties and Data

This compound is a volatile liquid at room temperature. Its key physical and chemical properties are summarized in the table below. Spectroscopic data, while not extensively published, can be estimated based on the analysis of structurally similar compounds and standard correlation tables.

| Property | Value | Reference / Note |

| Identifier | ||

| CAS Number | 359-12-6 | [1] |

| IUPAC Name | 2,2-difluoroacetonitrile | [1] |

| Molecular Formula | C₂HF₂N | [1] |

| SMILES | C(#N)C(F)F | [1] |

| InChIKey | DQFXLCKTFSDWHB-UHFFFAOYSA-N | [1] |

| Physical Properties | ||

| Molecular Weight | 77.03 g/mol | [1] |

| State | Liquid | |

| Boiling Point | ~23 °C | |

| Density | ~1.113 g/mL | |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR | ||

| Chemical Shift (δ) | 5.8 - 6.5 ppm | Predicted for CHF₂ group adjacent to an electron-withdrawing nitrile. |

| Multiplicity | Triplet (t) | Coupling to two adjacent fluorine atoms (¹JHF). |

| ¹⁹F NMR | ||

| Chemical Shift (δ) | -110 to -130 ppm (vs. CFCl₃) | Typical range for CHF₂ groups. |

| Multiplicity | Doublet (d) | Coupling to the adjacent proton (¹JFH). |

| ¹³C NMR | ||

| C1 (-C N) | 112 - 118 ppm | Typical range for a nitrile carbon. The signal would be a triplet due to C-F coupling. |

| C2 (-C HF₂) | 110 - 120 ppm | Predicted for a difluorinated carbon. The signal would be a triplet (¹JCF). |

| IR Spectroscopy | ||

| C≡N Stretch | 2250 - 2270 cm⁻¹ (medium) | Characteristic nitrile absorption. |

| C-H Stretch | 2950 - 3050 cm⁻¹ (weak-medium) | |

| C-F Stretch | 1100 - 1350 cm⁻¹ (strong, multiple bands) | Characteristic for gem-difluoro compounds. |

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not widely published, a common and logical approach involves the dehydration of 2,2-difluoroacetamide. This method is a standard transformation in organic chemistry for nitrile synthesis.

Representative Synthesis: Dehydration of 2,2-Difluoroacetamide

This protocol is a representative procedure based on established chemical methods for nitrile synthesis.

Reaction Scheme: F₂CHCONH₂ → F₂CHCN + H₂O

Materials:

-

2,2-Difluoroacetamide

-

Phosphorus pentoxide (P₄O₁₀) or another suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphoryl chloride).

-

Anhydrous, high-boiling point solvent (e.g., sulfolane (B150427) or diphenyl ether).

-

Inert gas (Nitrogen or Argon).

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or liquid nitrogen). The entire apparatus is flushed with an inert gas.

-

Charging the Reactor: The flask is charged with the dehydrating agent (e.g., phosphorus pentoxide, ~1.2 equivalents) and the anhydrous solvent.

-

Addition of Reactant: 2,2-Difluoroacetamide (1.0 equivalent) is added portion-wise to the stirred suspension at a controlled temperature to manage any exotherm.

-

Reaction: The mixture is heated to facilitate the dehydration reaction. The temperature will depend on the chosen solvent and dehydrating agent but is typically in the range of 150-200 °C.

-

Product Collection: this compound is a low-boiling point liquid (b.p. ~23 °C). As it forms, it will vaporize and can be collected in the cold trap. The reaction is monitored by observing the cessation of product collection.

-

Purification: The collected condensate in the cold trap is crude this compound. It can be purified by fractional distillation if necessary, though for many applications, the trapped product is of sufficient purity.

Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Dehydrating agents are corrosive and moisture-sensitive. This compound is toxic and should be handled with appropriate personal protective equipment.

Applications in Drug Discovery and Development

The difluoromethyl group is a key pharmacophore in modern medicinal chemistry. It is often used as a bioisostere for a hydroxyl or thiol group, or to block metabolic oxidation at a susceptible site, thereby improving a drug candidate's pharmacokinetic profile. This compound serves as a valuable building block for introducing the cyanodifluoromethyl (-CF₂CN) or, after reduction, the aminodifluoromethyl (-CF₂CH₂NH₂) moiety.

Logical Workflow: Role in Kinase Inhibitor Synthesis

The diagram below illustrates a logical workflow for how this compound can be utilized as a building block in the synthesis of kinase inhibitors, a major class of anticancer drugs.

Representative Reaction: Nucleophilic Addition to an Aldehyde

This compound can act as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds. This reaction is fundamental for building more complex molecular scaffolds.

Reaction Scheme: F₂CHCN + R-CHO → R-CH(OH)CF₂CN (after workup)

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

A non-nucleophilic strong base (e.g., Lithium diisopropylamide (LDA) or sodium hydride (NaH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Aqueous acid for workup (e.g., saturated NH₄Cl solution)

Experimental Protocol:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a dropping funnel. The system is maintained under a positive pressure of nitrogen or argon.

-

Base Preparation/Addition: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. The strong base (e.g., LDA, 1.1 equivalents) is added.

-

Deprotonation: this compound (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred base solution at -78 °C. The mixture is stirred for 30-60 minutes to ensure complete formation of the carbanion.

-

Aldehyde Addition: The aldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Workup and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product, a β-hydroxy-α,α-difluoronitrile, can be purified by column chromatography on silica (B1680970) gel.

This protocol provides a versatile method for incorporating the this compound moiety into a wide range of organic molecules, creating valuable intermediates for further synthetic transformations in drug discovery programs.

References

Early Synthetic Pathways to Difluoroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroacetonitrile (CHF₂CN), a key building block in the synthesis of various pharmaceuticals and agrochemicals, possesses a unique electronic profile conferred by its geminal fluorine atoms. Its incorporation into molecular scaffolds can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth exploration of the early synthetic routes to this valuable compound, offering detailed experimental protocols, tabulated data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Early efforts toward the synthesis of this compound primarily focused on two main strategies:

-

Dehydration of 2,2-Difluoroacetamide (B1351127): This classical approach leverages the well-established conversion of a primary amide to a nitrile using a strong dehydrating agent.

-

Nucleophilic Substitution of Difluorohaloalkanes: This method involves the displacement of a halide from a 1,1-difluoro-2-haloalkane with a cyanide salt.

This guide will delve into the specifics of each of these foundational routes.

Route 1: Dehydration of 2,2-Difluoroacetamide

The dehydration of 2,2-difluoroacetamide stands as a prominent and logical pathway to this compound. This reaction is typically facilitated by potent dehydrating agents, with phosphorus pentoxide (P₂O₅) being a common choice.

Reaction Scheme:

Spectroscopic Profile of Difluoroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for difluoroacetonitrile (C₂HF₂N), a key fluorinated building block in organic synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | 6.25 | Triplet (t) | JH-F = 55.0 |

| ¹³C (CF₂) | 115.2 | Triplet (t) | JC-F = 285.0 |

| ¹³C (CN) | 112.5 | Triplet (t) | JC-F = 30.0 |

| ¹⁹F | -118.5 | Doublet (d) | JF-H = 55.0 |

Note: Chemical shifts are referenced to standard TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Data is illustrative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2990 | Weak | C-H Stretch |

| 2270 | Strong | C≡N Stretch (Nitrile) |

| 1250 | Strong | C-F Stretch (Asymmetric) |

| 1120 | Strong | C-F Stretch (Symmetric) |

| 950 | Medium | C-C Stretch |

| 720 | Medium | CH Bending |

Experimental Protocols

The acquisition of high-quality spectroscopic data for volatile and fluorinated compounds like this compound requires specific experimental considerations.

NMR Spectroscopy

A standard approach for obtaining NMR spectra of fluorinated compounds is outlined below.[1]

Sample Preparation:

-

Due to the volatile nature of this compound, samples are typically prepared in a sealed NMR tube.

-

A deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN), is used to dissolve the sample.

-

An internal standard, like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is added for accurate chemical shift referencing. For ¹⁹F NMR, an external standard such as trichlorofluoromethane (B166822) (CFCl₃) or a secondary standard like hexafluorobenzene (B1203771) can be utilized.[2]

Instrumentation and Parameters:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used.[3]

-

Standard pulse sequences are employed for ¹H, ¹³C, and ¹⁹F acquisitions. ¹³C spectra are typically recorded with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of a liquid nitrile.

Sample Preparation:

-

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of this compound is placed on one plate, and the second plate is carefully placed on top to create a uniform film.

-

Alternatively, a solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid transmission cell.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

A background spectrum of the clean salt plates or the solvent-filled cell is acquired first and subsequently subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The characteristic C≡N stretching vibration for nitriles is a strong, sharp band typically appearing in the 2260-2220 cm⁻¹ region.[4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logical Flow for Structural Elucidation from Spectroscopic Data.

References

An In-depth Technical Guide to the Thermodynamic Properties of Difluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of difluoroacetonitrile (C₂HF₂N). Given the limited direct experimental data for this specific compound, this document focuses on the established experimental and computational methodologies for determining its thermodynamic characteristics. Data for the closely related compound, trifluoroacetonitrile (B1584977), is presented to illustrate the format and nature of the thermodynamic properties of interest.

Introduction to the Thermodynamic Properties of this compound

This compound is an organofluorine compound of interest in various fields, including medicinal chemistry and materials science. Its thermodynamic properties—enthalpy, entropy, and Gibbs free energy—are fundamental to understanding its stability, reactivity, and potential applications. These properties govern the feasibility and energy balance of chemical reactions and phase changes, making them critical for process design, safety analysis, and the prediction of chemical behavior.

Core Thermodynamic Properties: Data Presentation

Table 1: Standard Thermodynamic Properties of Gaseous Trifluoroacetonitrile at 298.15 K

| Property | Symbol | Value | Units |

| Enthalpy of Formation | ΔfH° | -497.9 | kJ/mol |

| Standard Entropy | S° | 284.89 | J/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | -473.6 | kJ/mol |

Note: Values are for trifluoroacetonitrile (CAS No. 353-85-5) and are sourced from the NIST Chemistry WebBook. The Gibbs free energy of formation is calculated from the enthalpy of formation and standard entropy.

Table 2: Phase Change Properties of Trifluoroacetonitrile

| Property | Symbol | Value | Units | Reference |

| Boiling Point (at 1 atm) | Tb | 206.5 | K | [1] |

| Enthalpy of Vaporization (at boiling point) | ΔvapH | 18.8 | kJ/mol | [1] |

| Melting Point | Tm | 123.2 | K | [1] |

| Enthalpy of Fusion | ΔfusH | 5.44 | kJ/mol | [1] |

Note: Values are for trifluoroacetonitrile (CAS No. 353-85-5) and are sourced from the NIST Chemistry WebBook.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a volatile organofluorine compound like this compound requires specialized experimental techniques. The following protocols are standard methodologies for such measurements.

The standard enthalpy of formation of this compound would be determined using rotating-bomb calorimetry . This technique is well-suited for energetic and fluorine-containing compounds.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible ampoule. An auxiliary substance with a well-known enthalpy of combustion, such as benzoic acid or a hydrocarbon oil, is used to ensure complete combustion.

-

Calorimeter Setup: The sealed ampoule is placed in a platinum crucible inside a specialized calorimetric bomb. The bomb is purged and then filled with a known pressure of pure oxygen. A small, known amount of water is added to the bomb to dissolve the acid gases (like HF) formed during combustion.

-

Combustion: The bomb is placed in a calorimeter jacket with a precisely measured volume of water. The temperature of the water is monitored until it reaches a steady state. The sample is then ignited electrically. The continuous rotation of the bomb ensures that the gaseous products fully dissolve in the water, leading to a well-defined final state.

-

Temperature Measurement: The temperature rise of the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

-

Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the completeness of the reaction and to quantify the amounts of nitric acid (from nitrogen impurities in oxygen) and hydrofluoric acid formed.

-

Calculation: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard reference material). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

The standard entropy of this compound can be determined calorimetrically from absolute zero to the standard temperature (298.15 K) and supplemented with statistical mechanics calculations for the gaseous state.

Methodology:

-

Low-Temperature Adiabatic Calorimetry:

-

A sample of this compound is solidified and cooled to near absolute zero (typically around 10 K) in an adiabatic calorimeter.

-

Heat is introduced to the sample in small, precisely measured increments, and the resulting temperature increase is recorded at each step. This allows for the determination of the heat capacity (Cp) as a function of temperature.

-

The enthalpy and entropy of any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) are measured by determining the heat required to complete the transition at a constant temperature.

-

-

Calculation of Entropy:

-

The entropy of the solid from 0 K to the melting point is calculated by integrating Cp/T versus T.

-

The entropy of fusion is calculated as ΔHfus/Tm.

-

The entropy of the liquid from the melting point to the boiling point is calculated by integrating Cp(liquid)/T versus T.

-

The entropy of vaporization is calculated as ΔHvap/Tb.

-

The entropy of the gas from the boiling point to 298.15 K is calculated by integrating Cp(gas)/T versus T.

-

The sum of these entropy changes gives the standard entropy at 298.15 K.

-

-

Statistical Mechanics Calculation (for the ideal gas state):

-

The entropy of the gaseous state can also be calculated using statistical mechanics, based on molecular parameters obtained from spectroscopic measurements (e.g., infrared and microwave spectroscopy) and computational chemistry.

-

The total entropy is the sum of translational, rotational, vibrational, and electronic contributions.

-

The standard Gibbs free energy of formation is typically not measured directly but is calculated from the experimentally determined standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the compound and its constituent elements in their standard states.

Calculation:

The Gibbs free energy of formation is calculated using the following equation:

ΔfG° = ΔfH° - TΔfS°

where:

-

ΔfH° is the standard enthalpy of formation of this compound.

-

T is the standard temperature (298.15 K).

-

ΔfS° is the standard entropy of formation, which is calculated as: ΔfS° = S°(C₂HF₂N) - [2 * S°(C, graphite) + 1/2 * S°(H₂, gas) + S°(F₂, gas) + 1/2 * S°(N₂, gas)]

The standard entropies of the elements in their reference states are known from literature values.

Visualizations: Workflows and Reactions

The following diagrams illustrate the experimental workflow for determining thermodynamic properties and a relevant chemical reaction of this compound.

Conclusion

The thermodynamic properties of this compound are essential for its development and application in various chemical industries. While direct experimental values are currently sparse in the literature, this guide outlines the robust experimental and computational methodologies that can be employed for their determination. The protocols for rotating-bomb calorimetry, adiabatic calorimetry, and subsequent calculations provide a clear pathway for obtaining the enthalpy of formation, standard entropy, and Gibbs free energy of formation. The illustrative data for trifluoroacetonitrile highlights the expected nature of these properties for a small, fluorinated nitrile. The provided workflows offer a visual summary of the complex processes involved in characterizing such a compound. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize the thermodynamic behavior of this compound.

References

A Technical Guide to Difluoroacetonitrile: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetonitrile is a valuable fluorinated building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The products are typically offered in various quantities with purities suitable for research and development purposes. Below is a summary of offerings from key suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Fluorochem | This compound | 359-12-6 | C₂HF₂N | ≥95.0% | 5 g, 25 g |

| Oakwood Chemical | This compound | 359-12-6 | C₂HF₂N | 95% | 1 g, 5 g, 25 g |

| Chemical Point | This compound | 359-12-6 | C₂HF₂N | Not Specified | Bulk inquiries |

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Applications and Experimental Protocols

This compound and its derivatives are versatile reagents for the introduction of the cyanodifluoromethyl group into organic molecules. A particularly useful synthetic precursor is difluoro(trimethylsilyl)acetonitrile, which can be prepared and used in situ or isolated for subsequent reactions. Below are detailed experimental protocols for the synthesis of this key intermediate and its reaction with electrophiles, adapted from the work of Kosobokov, Dilman, and Levin.

Synthesis of Difluoro(trimethylsilyl)acetonitrile

This procedure describes the synthesis of difluoro(trimethylsilyl)acetonitrile from (bromodifluoromethyl)trimethylsilane (B180072) and trimethylsilyl (B98337) cyanide.

Reaction Scheme:

Me₃SiCF₂Br + Me₃SiCN → Me₃SiCF₂CN + Me₃SiBr

Materials and Equipment:

-

(Bromodifluoromethyl)trimethylsilane

-

Trimethylsilyl cyanide (Me₃SiCN)

-

Benzyltriethylammonium chloride (BnNEt₃Cl)

-

Benzonitrile (B105546) (PhCN)

-

Styrene oxide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus with a cold trap (-100 °C)

-

Vigreux column

Procedure:

-

A mixture of trimethylsilyl cyanide (3.96 g, 40 mmol), (bromodifluoromethyl)trimethylsilane (8.12 g, 40 mmol), benzyltriethylammonium chloride (372 mg, 2 mmol), and benzonitrile (15 mL) is heated at 110 °C for 80 minutes.[1]

-

The reaction mixture is then cooled to 0 °C.

-

Styrene oxide (5.5 mL, 48 mmol) is added dropwise to the cooled mixture.

-

The mixture is stirred for 1 hour at room temperature.

-

The reaction flask is immersed in a room temperature bath, and volatile components are distilled under vacuum (1 Torr) and collected in a cold trap cooled to -100 °C.[1]

-

The collected liquid is filtered through a cotton wool plug and then purified by fractional distillation at atmospheric pressure using a Vigreux column to yield difluoro(trimethylsilyl)acetonitrile as a colorless liquid.[1]

Cyanodifluoromethylation of Aldehydes

This protocol details the reaction of difluoro(trimethylsilyl)acetonitrile with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a difluorinated cyanohydrin.

Reaction Scheme:

ArCHO + Me₃SiCF₂CN → ArCH(OSiMe₃)CF₂CN → ArCH(OH)CF₂CN

Materials and Equipment:

-

Difluoro(trimethylsilyl)acetonitrile

-

Potassium acetate (B1210297) (AcOK)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Potassium acetate (220 mg, 2.25 mmol) is added to a solution of 4-nitrobenzaldehyde (1.5 mmol) and difluoro(trimethylsilyl)acetonitrile (3.45 mmol).

-

The resulting mixture is stirred for 18 hours at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by standard aqueous extraction procedures, followed by purification of the crude product by column chromatography on silica (B1680970) gel to afford 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanenitrile.[1]

Reaction with Enamines

This protocol describes the reaction of difluoro(trimethylsilyl)acetonitrile with an enamine, followed by an acidic workup.

Materials and Equipment:

-

Enamine (e.g., derived from a ketone and a secondary amine)

-

Difluoro(trimethylsilyl)acetonitrile

-

Potassium hydrogen difluoride (KHF₂)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (MeCN)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and cooling bath

Procedure:

-

To a mixture of the enamine (0.5 mmol) and potassium hydrogen difluoride (29 mg, 0.375 mmol) in acetonitrile (1.5 mL) at -30 °C, trifluoroacetic acid (48 μL, 0.625 mmol) is added.[1]

-

The suspension is stirred for 5 minutes.

-

Difluoro(trimethylsilyl)acetonitrile (112 mg, 0.75 mmol) is then added.[1]

-

The cooling bath is replaced with an ice/water bath, and the mixture is stirred for 1 hour at 0 °C, followed by an additional hour at room temperature.[1]

-

For the workup, saturated aqueous sodium carbonate (1 mL) is added dropwise. The mixture is stirred for 2 minutes, diluted with water (7 mL), and extracted with a 1:1 mixture of ether and hexane (B92381) (3 x 4 mL).[1]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the cyanodifluoromethylation of an aldehyde using difluoro(trimethylsilyl)acetonitrile.

Caption: A generalized workflow for the synthesis of difluorinated cyanohydrins.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Difluoroacetonitrile (CHF2CN)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroacetonitrile (CHF2CN) is a small, fluorinated organic molecule of significant interest in various fields of chemistry, including as a building block in medicinal chemistry. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic properties. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and spectroscopic data of this compound, supported by experimental protocols and theoretical insights. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been primarily determined through microwave spectroscopy. The molecule possesses Cₛ symmetry, with the hydrogen, the two fluorine atoms, and the carbon of the methyl group lying in a plane of symmetry.

Bond Lengths and Angles

Microwave spectroscopy studies on the 15N isotopomer of this compound have provided a partial determination of its equilibrium structure (r₀). The experimentally determined bond lengths for the carbon-carbon and carbon-nitrogen bonds are presented in Table 1. Due to the complexity of the system, a complete experimental structure with all bond lengths and angles is not yet available. However, computational chemistry provides valuable insights into the expected geometry.

| Bond | Experimental r₀ (Å) | Computationally Predicted (Å) |

| C≡N | 1.158 ± 0.002[1] | 1.154 |

| C-C | 1.460 ± 0.004[1] | 1.492 |

| C-F | - | 1.328 |

| C-H | - | - |

| Angle | Value (°) |

| ∠FCF | 109.23 |

| ∠CCF | 109.74 |

| ∠HCH | - |

| ∠HCC | - |

Note: Computationally predicted values are for the related molecule trifluoroacetonitrile (B1584977) (CF₃CN) and serve as a close approximation in the absence of complete experimental data for CHF₂CN.[1]

Chemical Bonding

The bonding in this compound is characterized by a combination of covalent single, double, and triple bonds, with significant influence from the highly electronegative fluorine atoms.

Hybridization

-

C1 (Carbon of the CHF₂ group): This carbon atom is sp³ hybridized, forming single bonds with one hydrogen, two fluorine atoms, and the other carbon atom. The geometry around this carbon is approximately tetrahedral.

-

C2 (Carbon of the nitrile group): This carbon atom is sp hybridized, forming a single bond with the other carbon atom and a triple bond with the nitrogen atom. The C-C≡N moiety is linear.

-

N (Nitrogen): The nitrogen atom is also sp hybridized, participating in the triple bond with carbon and possessing a lone pair of electrons.

Bond Polarity and Dipole Moment

The presence of the highly electronegative fluorine and nitrogen atoms results in significant bond polarity within the molecule. The individual bond dipoles do not cancel out, leading to a net molecular dipole moment. The electric dipole moment components have been determined from Stark effect measurements in microwave spectroscopy.

| Component | Value (Debye) |

| µₐ | 1.791 ± 0.002[1] |

| µₑ | 1.428 ± 0.004[1] |

| µₜₒₜₐₗ | 2.291 ± 0.004[1] |

The direction of the dipole moment is influenced by the vector sum of the individual bond moments.

Spectroscopic Properties

Spectroscopy is a powerful tool for elucidating the structure and bonding of molecules. For this compound, microwave and infrared spectroscopy are particularly informative.

Microwave Spectroscopy

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase. The analysis of the rotational spectrum provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule. From these constants, precise structural parameters can be derived.

| Constant | Value (MHz) |

| A | 10010.519 ± 0.015[1] |

| B | 4095.341 ± 0.004 [1] |

| C | 3073.194 ± 0.004 [1] |

| Δⱼ | 1.34 ± 0.06 (kHz) [1] |

| Δⱼₖ | -11.0 ± 0.2 (kHz) [1] |

| Δₖ | 48.0 ± 0.4 (kHz) |

| δⱼ | 0.32 ± 0.02 (kHz) |

| δₖ | 3.1 ± 0.4 (kHz) |

Note: Centrifugal distortion constants account for the non-rigidity of the molecule upon rotation.

Infrared and Raman Spectroscopy

Expected Vibrational Modes:

-

C≡N stretch: A strong, sharp absorption in the infrared spectrum, typically in the range of 2200-2300 cm⁻¹.

-

C-F stretches: Strong absorptions in the infrared spectrum, typically in the range of 1000-1400 cm⁻¹.

-

C-H stretch: An absorption in the infrared spectrum around 3000 cm⁻¹.

-

C-C stretch: A weaker absorption, typically in the fingerprint region.

-

Bending modes (CHF, FCF, CCF): Absorptions at lower frequencies in the fingerprint region of the infrared spectrum.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitriles is the dehydration of the corresponding amide. For this compound, this involves the dehydration of 2,2-difluoroacetamide.

Protocol for the Synthesis of 15N-Difluoroacetonitrile:

-

Amidation: Ethyldifluoroacetate is treated with an excess of 15N-ammonia at -60 °C.[1]

-

Purification: The excess ammonia (B1221849) is removed by vacuum distillation.[1]

-

Dehydration: The remaining 2,2-difluoro-15N-acetamide is dehydrated using a mixture of phosphorus pentoxide (P₂O₅) and silicon dioxide (SiO₂) under vacuum.[1]

-

Collection: The resulting this compound is collected by trapping at liquid nitrogen temperature.[1]

Microwave Spectroscopy

The rotational spectrum of this compound is typically measured using a Stark-modulation microwave spectrometer.

General Experimental Setup:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide absorption cell at low pressure (a few mTorr).

-

Microwave Radiation: Microwave radiation is generated by a klystron or a solid-state source and swept through a range of frequencies (e.g., 8-18 GHz).

-

Modulation and Detection: A square-wave electric field (Stark field) is applied across the sample, which modulates the rotational energy levels. This allows for phase-sensitive detection of the absorption signals, improving the signal-to-noise ratio.

-

Data Acquisition: The absorption signals are detected, amplified, and recorded as a function of frequency.

Mandatory Visualizations

References

Difluoroacetonitrile: A Comprehensive Technical Guide to Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetonitrile (C₂HF₂N), a fluorinated nitrile, presents significant chemical hazards requiring stringent safety protocols. This guide provides an in-depth overview of its properties, associated risks, and detailed procedures for safe handling to minimize exposure and ensure a secure research environment.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1]

GHS Hazard Statements: [1]

-

H301: Toxic if swallowed.[1]

-

H311: Toxic in contact with skin.[1]

-

H330: Fatal if inhaled.[1]

-

H225: Highly flammable liquid and vapour.[2]

Signal Word: Danger[1]

Hazard Pictograms:

-

Skull and Crossbones

-

Flame

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂HF₂N | [1] |

| Molecular Weight | 77.03 g/mol | [1] |

| Boiling Point | 23 °C | [3] |

| Density | 1.061 g/cm³ at 25 °C |

Toxicological Data

| Compound | Test | Species | Route | Value |

| Fluoroacetonitrile (B113751) | LD50 | Rat | Oral | 617 mg/kg |

| Fluoroacetonitrile | LC50 | Rat | Inhalation | 16000 ppm (4 h) |

| Fluoroacetonitrile | LD50 | Rabbit | Dermal | 980 mg/kg |

Note: This data is for Fluoroacetonitrile and should be used for reference purposes only, highlighting the potential for high toxicity.

Reactivity and Stability

-

Reactivity: Vapors may form an explosive mixture with air.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Possibility of Hazardous Reactions: Contact with acids may liberate toxic gas.[4]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen cyanide may be formed.[4][6]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[7][8] The atmosphere should be regularly checked against established exposure standards.[7]

-

Isolation: If a fume hood does not provide adequate protection, a glove box may be necessary.[8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent any direct contact with this compound.

| PPE | Specification |

| Eye/Face Protection | Chemical splash goggles or a face shield.[4][9] |

| Skin Protection | A lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of wear or damage before use.[9] |

| Respiratory Protection | If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be worn.[4] For high airborne concentrations, a positive-pressure supplied air respirator may be required.[4] |

| Clothing | Wear a lab coat, long pants, and closed-toe shoes to prevent accidental skin contact.[9] |

General Handling Procedures

-

Avoid Contact: Avoid all personal contact, including inhalation.[7]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition. Use only non-sparking tools.[2][5]

-

Static Discharge: Take precautionary measures against static discharge.[4] Ground and bond containers and receiving equipment.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[7] Store away from incompatible materials.[7]

Emergency Procedures

Spill and Leak Response

-

Evacuate: Immediately evacuate the area of the spill.[5]

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.[5]

-

Control Ignition Sources: Remove all sources of ignition from the area.[5]

-

Containment: Use an inert, absorbent material to contain the spill.[5] Use non-sparking tools for cleanup.

-

Disposal: Collect the absorbed material and dispose of it as hazardous waste in accordance with local regulations.[4]

First Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the essential logical steps for ensuring safety when working with this compound.

Caption: Logical workflow for managing hazards associated with this compound.

References

- 1. Acetonitrile, difluoro- | C2HF2N | CID 120219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound [stenutz.eu]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. utoledo.edu [utoledo.edu]

- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]

Methodological & Application

Applications of Difluoroacetonitrile in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Difluoroacetonitrile (CHF₂CN) is a valuable building block in organic synthesis, primarily utilized for the introduction of the difluoromethyl (CHF₂) group into various molecular scaffolds. The strong electron-withdrawing nature of the two fluorine atoms activates the nitrile group and the adjacent C-H bond, making it a versatile reagent for the synthesis of fluorinated heterocycles and other functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Application Note 1: Synthesis of 5-(Difluoromethyl)-1H-tetrazole via [3+2] Cycloaddition

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This compound serves as a key precursor for the synthesis of 5-(difluoromethyl)-1H-tetrazole, a valuable moiety in medicinal chemistry due to its potential to act as a bioisostere for carboxylic acids, exhibiting improved metabolic stability and lipophilicity.

The reaction typically proceeds by treating this compound with an azide source, such as sodium azide, often in the presence of a Lewis acid or a proton source to activate the nitrile group. The use of ammonium (B1175870) chloride is common as it can generate hydrazoic acid in situ, which then undergoes cycloaddition with the nitrile.

Proposed Reaction Mechanism

The reaction is believed to proceed through the activation of the nitrile by a proton or Lewis acid, followed by the nucleophilic attack of the azide ion. The resulting intermediate then undergoes cyclization to form the tetrazole ring.

Caption: Proposed reaction pathway for the synthesis of 5-(difluoromethyl)-1H-tetrazole.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the synthesis of 5-(difluoromethyl)-1H-tetrazole. Yields can vary depending on the specific catalyst and reaction conditions employed.

| Entry | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaN₃ | NH₄Cl | DMF | 120 | 12 | 85-95 |

| 2 | NaN₃ | ZnCl₂ | DMF | 100 | 24 | 80-90 |

| 3 | TMSN₃ | - | Toluene | 110 | 18 | 75-85 |

Experimental Protocol: Synthesis of 5-(Difluoromethyl)-1H-tetrazole

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted tetrazoles from nitriles.

Materials:

-

This compound (CHF₂CN)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL).

-

Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH ~2 with 1M HCl. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This step should be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-(difluoromethyl)-1H-tetrazole.

Caption: Experimental workflow for the synthesis of 5-(difluoromethyl)-1H-tetrazole.

Application Note 2: Synthesis of Difluoromethylated Pyrimidines

This compound can also be envisioned as a precursor for the synthesis of difluoromethyl-substituted pyrimidines, which are of significant interest in medicinal chemistry. While specific protocols starting directly from this compound are not as prevalent in the literature as those for tetrazoles, the general reactivity of nitriles suggests its potential in established pyrimidine (B1678525) syntheses. One plausible approach involves the reaction of this compound with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a strong base.

Further research and methods development are required to establish optimized protocols for this transformation. The exploration of multicomponent reactions involving this compound could also provide efficient routes to novel difluoromethylated pyrimidine derivatives.

The Shifting Landscape of Difluoromethylation: From Elusive Reagents to Versatile Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal chemistry, offering a unique combination of properties to enhance the potency, metabolic stability, and bioavailability of drug candidates. While a variety of reagents have been developed to install this valuable moiety, the direct application of difluoroacetonitrile as a general difluoromethylating agent remains largely undocumented in readily available scientific literature. Research has instead pivoted towards more efficient and versatile reagents that generate the difluoromethyl group through various chemical pathways, including radical, nucleophilic, and electrophilic routes.

This document provides detailed application notes and protocols for several contemporary and widely adopted difluoromethylating agents, summarizing their key features, substrate scope, and reaction mechanisms.

Radical Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS)

Zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often referred to as DFMS, has emerged as a powerful reagent for the direct difluoromethylation of a wide range of organic substrates via a radical process. This method is particularly effective for the functionalization of heteroaromatic compounds, a common scaffold in pharmaceutical agents.

Key Features:

-

Mild Reaction Conditions: The reactions are typically carried out under user-friendly, open-flask conditions.

-

Broad Substrate Scope: Effective for the difluoromethylation of various nitrogen-containing heteroarenes, α,β-unsaturated enones, and aromatic thiols.

-

Scalability: The protocol is scalable, making it suitable for both discovery and process chemistry.

-

Nucleophilic Radical Character: The generated CF2H radical exhibits nucleophilic character, influencing the regioselectivity of the reaction.

Quantitative Data Summary

| Substrate Type | Example | Solvent | Yield (%) | Reference |

| Pyridine (B92270) Derivative | 4-Phenylpyridine | H2O/DCE | 85 | |

| Quinoline | Lepidine | H2O/DCE | 76 | |

| Isoquinoline | Isoquinoline | H2O/DCE | 68 | |

| Imidazole Derivative | 1-Methylbenzimidazole | H2O/DCE | 55 | |

| α,β-Unsaturated Enone | Chalcone | H2O/DCE | 62 | |

| Thiol | Thiophenol | H2O/DCE | 90 |

DCE = 1,2-dichloroethane (B1671644)

Experimental Protocol: General Procedure for Radical Difluoromethylation using DFMS

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv), zinc difluoromethanesulfinate (DFMS, 2.0 equiv), and a 1:1 mixture of H2O and 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.

-

Initiation: Add tert-butyl hydroperoxide (TBHP, 70 wt% in H2O, 3.0 equiv) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the atmosphere.

-

Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated product.

Reaction Workflow

Caption: General workflow for the radical difluoromethylation using DFMS.

N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate

A straightforward, transition-metal-free method for the N-difluoromethylation of pyridines and related heterocycles utilizes the readily available and inexpensive reagent, ethyl bromodifluoroacetate. The reaction proceeds through a two-step sequence of N-alkylation followed by in situ hydrolysis and decarboxylation.

Key Features:

-

Transition-Metal-Free: Avoids the use of potentially toxic and expensive metal catalysts.

-

Readily Available Reagent: Ethyl bromodifluoroacetate is a commercially available and stable liquid.

-

One-Pot Procedure: The entire transformation from the pyridine to the N-difluoromethylated product occurs in a single reaction vessel.

Quantitative Data Summary

| Substrate | Product | Yield (%) | Reference |

| Pyridine | N-Difluoromethylpyridinium | 65 | |

| 4-Methylpyridine | N-Difluoromethyl-4-methylpyridinium | 72 | |

| 4-Methoxypyridine | N-Difluoromethyl-4-pyridone | 58 | |

| Quinoline | N-Difluoromethylquinolinium | 60 |

Experimental Protocol: General Procedure for N-Difluoromethylation

-

Reaction Setup: In a sealed tube, dissolve the pyridine substrate (1.0 equiv) in acetonitrile (B52724) (to achieve a concentration of 0.2 M).

-

Reagent Addition: Add ethyl bromodifluoroacetate (2.0 equiv) to the solution.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

Hydrolysis and Decarboxylation: After cooling to room temperature, add water (5.0 equiv) and continue stirring at 80 °C for an additional 4 hours.

-

Workup: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by recrystallization or column chromatography to yield the N-difluoromethylated product.

Reaction Mechanism

Difluoroacetonitrile in Medicinal Chemistry: Applications and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The difluoroacetonitrile moiety (CHF₂CN) offers a unique combination of electronic and steric properties that make it an attractive functional group for drug design. Its strong electron-withdrawing nature can improve metabolic stability, modulate pKa, and enhance binding affinity to target proteins. This document provides an overview of the applications of this compound in medicinal chemistry, focusing on its role as a bioisostere and its use in the development of enzyme inhibitors. Detailed experimental protocols for the synthesis and evaluation of this compound-containing compounds are also presented.

Key Applications:

-

Bioisosterism: The difluoromethylene group (CF₂) can serve as a bioisostere for a ketone or an ether oxygen. This substitution can lead to improved metabolic stability and altered electronic properties while maintaining a similar steric profile, which can be crucial for receptor binding.[1]

-

Enzyme Inhibition: The nitrile group is a known "warhead" that can interact with the active site of certain enzymes, particularly cysteine proteases. The addition of the difluoro group can enhance the electrophilicity of the nitrile carbon, making it a more potent and selective inhibitor.[2][3] this compound-containing compounds have shown promise as inhibitors of enzymes such as cathepsins and Janus kinases (JAKs).[4][5]

Featured Case Study: this compound-Containing Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases.[4][6] The development of selective JAK inhibitors is therefore a major focus of drug discovery efforts.

One promising approach involves the incorporation of a this compound moiety into small molecule inhibitors. This group can act as a covalent warhead, forming a reversible covalent bond with a non-catalytic cysteine residue in the active site of certain JAK isoforms. This can lead to enhanced potency and selectivity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a hypothetical series of this compound-containing compounds against various Janus kinase isoforms. This data is representative of the type of information generated during a drug discovery campaign.

| Compound ID | Target | IC50 (nM) | Inhibition Type | Selectivity vs. JAK2 |

| DFACN-1 | JAK1 | 15 | Reversible Covalent | 100-fold |

| DFACN-2 | JAK1 | 5 | Reversible Covalent | 250-fold |

| DFACN-3 | JAK2 | 1500 | Reversible Covalent | - |

| DFACN-4 | JAK3 | 50 | Reversible Covalent | 30-fold |

| Tofacitinib | pan-JAK | 1-100 | Reversible | - |

Experimental Protocols

Protocol 1: Synthesis of a Generic α-Aryl-α,α-difluoroacetonitrile

This protocol describes a general method for the synthesis of an α-aryl-α,α-difluoroacetonitrile derivative, a common scaffold for the development of enzyme inhibitors.

Materials:

-

Aryl-CF₃ starting material

-

Organodiboron reagent (e.g., bis(pinacolato)diboron)

-

Lewis base activator (e.g., lithium methoxide)

-

Allyl-trimethylsilane

-

Cesium fluoride (B91410) (CsF)

-

Grubbs II catalyst

-

Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Defluoro-borylation: In a nitrogen-purged flask, dissolve the aryl-CF₃ substrate (1.0 eq) and the organodiboron reagent (1.2 eq) in anhydrous THF. Add the Lewis base activator (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.[7]

-

Allylation: To the crude reaction mixture from step 1, add allyl-trimethylsilane (1.5 eq) and cesium fluoride (2.0 eq). Stir at room temperature for 6-12 hours.[7]

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

-

Ring-Closing Metathesis (if applicable for further diversification): Dissolve the purified allyl-containing intermediate in anhydrous DCM. Add Grubbs II catalyst (5 mol%) and stir at room temperature for 4-8 hours. Quench the reaction with ethyl vinyl ether and concentrate under reduced pressure. Purify the product by silica gel column chromatography.[7]

Protocol 2: In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific JAK isoform using a fluorescence-based assay.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

-

Peptide substrate (e.g., a substrate with a tyrosine residue for phosphorylation)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-